Cas no 1006462-46-9 (4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine)

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a 2,2-difluoroethyl substituent at the nitrogen position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and amine functional groups enhances its reactivity, enabling selective cross-coupling and further derivatization. The difluoroethyl moiety contributes to improved metabolic stability and lipophilicity, making it valuable for medicinal chemistry applications. Its well-defined structure and high purity ensure consistent performance in synthetic pathways. This compound is particularly useful for constructing heterocyclic frameworks in drug discovery and fine chemical synthesis.
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine structure
1006462-46-9 structure
Product Name:4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
CAS No:1006462-46-9
MF:C5H6BrF2N3
MW:226.02204656601
MDL:MFCD08696546
CID:3160117
PubChem ID:19622834
Update Time:2025-11-02

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
    • GQB46246
    • STL414527
    • AKOS000313959
    • 1006462-46-9
    • EN300-231016
    • CS-0241003
    • 4-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine
    • MDL: MFCD08696546
    • Inchi: 1S/C5H6BrF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10)
    • InChI Key: IAGSVTWZLHIZRX-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC(F)F

Computed Properties

  • Exact Mass: 224.97132Da
  • Monoisotopic Mass: 224.97132Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-46-9: A Versatile Building Block in Modern Medicinal Chemistry

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-46-9) is a structurally unique heterocyclic compound that has gained significant attention in recent years due to its potential as a synthetic intermediate in pharmaceutical development. This pyrazole derivative features a combination of halogen substitution (bromine at the 4-position) and fluorinated alkyl group (2,2-difluoroethyl at the 1-position), which collectively contribute to its modular reactivity profile. The amine functionality at the 3-position further enhances its utility in bioconjugation chemistry and drug discovery campaigns.

Recent advances in medicinal chemistry have highlighted the importance of fluorinated compounds in optimizing pharmacokinetic properties and enhancing molecular recognition. The 2,2-difluoroethyl group in 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is particularly noteworthy, as fluorine atoms are known to influence molecular polarity and hydrophobic interactions without introducing toxicological liabilities. This characteristic has been leveraged in the design of next-generation kinase inhibitors, where fluorine substitution is commonly employed to improve selectivity profiles and metabolic stability.

Structural analysis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine reveals a five-membered heterocyclic ring system with electron-withdrawing substituents that may modulate electronic effects in downstream applications. The bromine atom at the 4-position serves as a reactive handle for cross-coupling reactions, enabling the synthesis of diverse analogs with tailored biological activities. Recent studies have demonstrated that transition-metal-catalyzed couplings involving this pyrazole derivative can yield highly functionalized scaffolds with improved pharmacodynamic properties.

In the context of drug discovery, the amine functionality of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has been exploited for peptide conjugation and targeted drug delivery. Researchers have reported the use of this building block in the synthesis of prodrugs that exhibit enhanced solubility and bioavailability. The fluorinated alkyl chain also contributes to lipophilicity, which is critical for cell membrane penetration and target engagement in small molecule therapeutics.

The pyrazole core of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has been identified as a privileged structure in multiple drug classes. For example, pyrazole-based compounds have shown promising activity in inflammation, neurodegeneration, and oncology. Recent computational studies have predicted that the fluorinated substituents in this derivative may enhance ligand-receptor interactions through hydrogen bonding and van der Waals forces. These findings underscore the potential of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine as a lead compound in structure-based drug design.

Experimental data from in vitro assays have demonstrated that derivatives of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can exhibit moderate to high potency against target enzymes such as tyrosine kinases and histone deacetylases. The modular nature of this compound allows for structure-activity relationship (SAR) studies that can guide the optimization of pharmacophoric elements. Notably, fluorine atoms have been shown to improve binding affinity by modulating hydrogen bonding networks in enzyme active sites.

In the realm of chemical biology, 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has been utilized as a probe molecule to study molecular interactions in complex biological systems. The amine functionality enables covalent labeling of target proteins, while the fluorinated group enhances signal detection through fluorescence resonance energy transfer (FRET) techniques. These applications highlight the versatility of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in biomedical research.

From a sustainability perspective, the synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has been optimized to reduce environmental impact. Recent green chemistry approaches have employed water-based solvents and enantioselective catalysts to achieve high yields with minimal waste. The modular reactivity of this compound also aligns with principles of atom economy, making it an attractive candidate for industrial-scale production.

Looking ahead, the continued exploration of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and its derivatives is expected to yield innovative therapeutics and diagnostic tools. The combination of halogen, fluorine, and amine functionalities provides a unique chemical platform for diverse applications in pharmaceutical science and materials engineering. As computational methods and high-throughput screening technologies advance, the potential of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine to address unmet medical needs will likely be further realized.

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS No. 1006462-46-9) is a chemically versatile compound with significant potential in modern medicinal chemistry and drug development. Here's a concise summary of its key features and applications: ### Structural Highlights - Core Structure: Five-membered pyrazole ring with bromine substitution at the 4-position and a 2,2-difluoroethyl group at the 1-position. - Functional Groups: Amine group at position 3, enabling covalent labeling and bioconjugation. - Fluorine Atoms: Enhance binding affinity and signal detection in biological assays. ### Key Applications 1. Drug Discovery: - Lead Compound: Used in structure-based drug design targeting enzymes like tyrosine kinases and histone deacetylases. - SAR Studies: Enables structure-activity relationship analysis for pharmacophore optimization. 2. Chemical Biology: - Probe Molecules: Utilized in FRET-based assays and covalent labeling of target proteins. 3. Biomedical Research: - Diagnostic Tools: Potential for fluorescent imaging and molecular interaction studies. 4. Green Chemistry: - Sustainable Synthesis: Optimized for low waste and high atom economy, aligning with industrial-scale production. ### Future Prospects - Therapeutic Development: A platform for next-generation drugs with improved potency and selectivity. - Materials Science: Potential applications in functional materials and nanotechnology. This compound exemplifies the power of molecular design in addressing complex biological challenges and advancing therapeutic innovation.
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